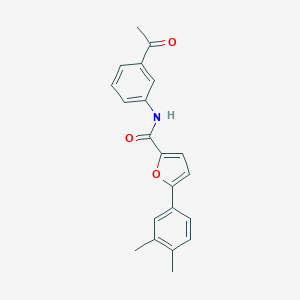
2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol This compound is characterized by the presence of a quinoline ring, a benzamide group, and methoxy and methyl substituents
Métodos De Preparación
The synthesis of 2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline ring, followed by the introduction of the methoxy and methyl groups, and finally the formation of the benzamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide group to an amine.
Substitution: The methoxy and methyl groups can participate in substitution reactions, where they may be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparación Con Compuestos Similares
2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities.
Benzamide derivatives: Compounds with the benzamide group may exhibit similar pharmacological properties.
Methoxy and methyl-substituted compounds: These compounds may have comparable chemical reactivity and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-9-14(17(12)22-2)18(21)20-15-10-4-7-13-8-5-11-19-16(13)15/h3-11H,1-2H3,(H,20,21) |
Clave InChI |
CNAZYJNUEOAUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244330.png)
